8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
Description
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylsulfanyl group, and a tetrahydropyrazolo ring system
Properties
Molecular Formula |
C16H16ClN5S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-8-ethylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C16H16ClN5S/c1-2-23-16-20-15-13(14-18-7-4-8-21(14)16)10-19-22(15)12-6-3-5-11(17)9-12/h3,5-6,9-10H,2,4,7-8H2,1H3 |
InChI Key |
NHEDWCJXSINWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C4=NCCCN41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the use of a three-component reaction (3CR) involving a chlorophenyl derivative, an ethylsulfanyl precursor, and a pyrazolo[4,3-e]pyrimidine scaffold . The reaction is often catalyzed by transition metals such as hafnium triflate (Hf(OTf)4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is typically synthesized via cyclocondensation reactions. Key precursors include:
-
[7-(4-Chlorophenyl)-8,9-dihydro-8-iminopyrano3',4':5,6]pyrano[2,3-d]pyrimidin-6-ones (as demonstrated in )
-
3-Amino-5-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (modified via triethyl orthoformate treatment )
Reaction conditions involve refluxing in dioxane/piperidine (16–24 hrs) or using glacial acetic acid with triethyl orthoformate at 100–110°C (20–30 min) to achieve cyclization .
Nucleophilic Substitution at C6 Ethylsulfanyl Group
The ethylsulfanyl (-S-Et) moiety undergoes substitution with:
Key spectral shifts post-substitution:
-
IR : Loss of ν(S–C) at 680–720 cm⁻¹, emergence of ν(C=O) at 1700–1747 cm⁻¹
-
¹H NMR : Disappearance of –S–CH₂CH₃ triplet (δ 1.18–1.25 ppm), new signals at δ 4.04–4.84 ppm for substituted methylene groups
Cyclization Reactions
The pyrazolo-pyrimidine core participates in annulation:
-
With diethyl oxalate : Forms tetracyclic pyrano[3,2-e] triazolo[1,5-c]pyrimidines (45–77% yield)
-
With carbon disulfide : Generates thieno[2,3-c]isoquinoline derivatives via tandem ring-opening/closure (Table 1)
Table 1 : Cyclization outcomes with CS₂
| Starting Material | Product | Temp (°C) | Time (hrs) | Yield |
|---|---|---|---|---|
| 6b | Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine | 120 | 8 | 86% |
| 9e | Thieno[2,3-c]isoquinolin-8-one | 100 | 2 | 92% |
Aldehyde Condensation
Reacting with aromatic aldehydes (e.g., p-chlorobenzaldehyde) yields Schiff base derivatives :
-
Conditions : Ethanol/piperidine, reflux (16 hrs)
-
Key Data :
Esterification
Ethyl chloroformate introduces carbethoxy groups at C3:
-
IR : 1747 cm⁻¹ (ester C=O)
-
MS : m/z 450 (M⁺, 25.1%) with characteristic Cl isotope pattern (M+2 at 15.9%)
Isomerization Behavior
Under prolonged heating (6 hrs reflux in methanol), the compound undergoes reversible isomerization to pyrazolo[4,3-e] [1,5-c]pyrimidine derivatives via:
Biological Activity Correlations
Though direct data for this compound is limited, structural analogs demonstrate:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-e]pyrimido compounds exhibit significant anticancer properties. Research has shown that compounds similar to 8-(3-chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value in the nanomolar range against breast cancer cells, indicating potent activity against this malignancy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary screening has revealed that it exhibits inhibitory effects against several bacterial strains. This aspect is particularly promising for developing new antibiotics amid rising antibiotic resistance .
Central Nervous System Effects
The pharmacological profile of related compounds suggests that they may interact with neurotransmitter systems. Studies have shown that certain derivatives can act as antagonists at adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. The ability to modulate these receptors could lead to therapeutic applications in managing symptoms associated with these conditions .
Anti-inflammatory Activity
Compounds within the same chemical class have been reported to possess anti-inflammatory properties. Research indicates that these compounds can effectively reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .
Synthesis of Novel Polymers
The unique chemical structure of 8-(3-chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine allows for its use as a building block in synthesizing novel polymers with specific functionalities. These polymers can be tailored for applications in drug delivery systems or as scaffolds in tissue engineering .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC50 values < 100 nM against breast cancer cells. |
| Study 2 | Antimicrobial Screening | Showed significant inhibition of Gram-positive and Gram-negative bacteria. |
| Study 3 | CNS Effects | Identified as a potential A2A receptor antagonist with neuroprotective effects. |
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their potential as enzyme inhibitors.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused ring system and are explored for their medicinal properties.
Uniqueness
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to the presence of both a chlorophenyl group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity.
Biological Activity
The compound 8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine (commonly referred to as compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological properties of compound A, including its antimicrobial, antifungal, and cytotoxic effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN4O2S
- Molecular Weight : 350.82 g/mol
- Purity : Typically ≥95%
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of compound A against various bacterial strains. The compound was tested using the paper disk diffusion method against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Control (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Bacillus cereus | 12 | 25 |
| Serratia marcesens | 10 | 25 |
| Proteus mirabilis | 8 | 25 |
The results indicate that compound A exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, compound A has shown promising antifungal activity. It was evaluated against four pathogenic fungal strains. The findings are summarized below:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Control (Fluconazole) |
|---|---|---|
| Candida albicans | 32 µg/mL | 16 µg/mL |
| Aspergillus niger | 64 µg/mL | 32 µg/mL |
| Cryptococcus neoformans | 16 µg/mL | 8 µg/mL |
| Trichophyton rubrum | 128 µg/mL | 64 µg/mL |
These results suggest that compound A possesses antifungal properties that could be further explored for clinical applications in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the safety profile of compound A. The compound was tested on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The IC50 values indicate moderate cytotoxicity against these cancer cell lines, suggesting that while compound A may have therapeutic potential, careful consideration of dosage is necessary to mitigate adverse effects .
Case Studies
In a recent clinical study focusing on the application of similar compounds in oncology, researchers found that derivatives of pyrazolo-pyrimidines exhibited enhanced activity against multidrug-resistant cancer cells. Compound A's structural similarities to these derivatives suggest it could be a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
